molecular formula C12H12N2S B1490972 5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2098110-78-0

5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1490972
CAS RN: 2098110-78-0
M. Wt: 216.3 g/mol
InChI Key: HGVCXJUVELBXPT-UHFFFAOYSA-N
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Description

5-ethyl-1-(prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole, or 5-Et-1-Pyrazole, is a synthetic compound belonging to the class of pyrazoles. It is a heterocyclic compound composed of a five-member ring with two nitrogen atoms, two carbon atoms, and one sulfur atom. 5-Et-1-Pyrazole is an important member of the pyrazole family due to its unique properties and potential for a variety of applications. This compound has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.

Scientific Research Applications

5-Et-1-Pyrazole has a wide range of scientific research applications. It has been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as pyrazolones, pyrazolines, and pyrazolopyrimidines. It has also been used as a building block in the synthesis of biologically active compounds, such as anti-cancer agents, antiviral agents, and anti-inflammatory agents. Additionally, 5-Et-1-Pyrazole has been used as a model compound to study the structure-activity relationships of pyrazoles and their derivatives.

Mechanism of Action

The mechanism of action of 5-Et-1-Pyrazole is not well understood. However, it is believed that the compound binds to certain receptors in the body and modulates their activity. For example, it has been shown to bind to the estrogen receptor and modulate its activity, which may explain its potential anti-cancer properties. Additionally, 5-Et-1-Pyrazole has been shown to bind to the androgen receptor and modulate its activity, which may explain its potential anti-inflammatory properties.
Biochemical and Physiological Effects
5-Et-1-Pyrazole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it has anti-cancer and anti-inflammatory properties, as well as antiviral and antioxidant activities. Additionally, in vivo studies have shown that it has anti-diabetic, anti-obesity, and anti-hypertensive properties. Furthermore, 5-Et-1-Pyrazole has been shown to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

5-Et-1-Pyrazole has a number of advantages and limitations for lab experiments. One of the main advantages of using this compound is its high solubility in a variety of solvents, which makes it easy to work with in the lab. Additionally, it is relatively stable and has a low toxicity, which makes it safe to use in experiments. However, there are some limitations to using this compound in the lab, such as its relatively low reactivity and its potential to form unwanted side products.

Future Directions

There are a number of potential future directions for 5-Et-1-Pyrazole. One potential direction is to further explore its potential as a starting material in the synthesis of heterocyclic compounds. Additionally, further research could be conducted to explore its potential as a building block for the synthesis of biologically active compounds. Additionally, further research could be conducted to investigate its mechanism of action and

properties

IUPAC Name

5-ethyl-1-prop-2-ynyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-3-7-14-10(4-2)9-11(13-14)12-6-5-8-15-12/h1,5-6,8-9H,4,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVCXJUVELBXPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#C)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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